Inosamycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

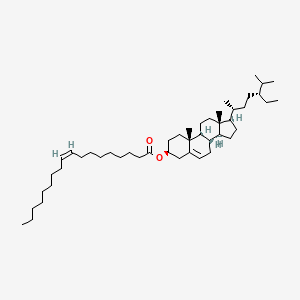

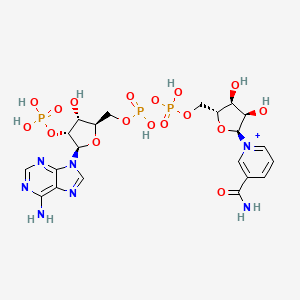

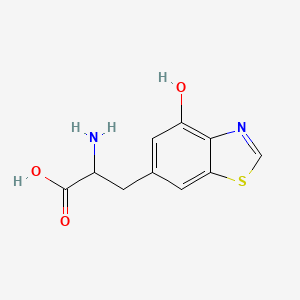

Inosamycin B is a natural product found in Streptomyces hygroscopicus with data available.

Aplicaciones Científicas De Investigación

Fosfomycin Resistance in Gram-Negative Bacteria

Inosamycin B, a structural analog of fosfomycin, is relevant in the study of antibiotic resistance. Research shows that fosfomycin resistance in Gram-negative bacteria is frequently due to the presence of fosA genes, which encode glutathione S-transferases. These enzymes deactivate fosfomycin by conjugating it with glutathione, thus contributing to drug resistance. This resistance mechanism has been extensively observed in various Gram-negative species, such as Klebsiella, Enterobacter, and Pseudomonas aeruginosa, posing challenges in treating infections with fosfomycin-like antibiotics (Ito et al., 2017).

FosA-Carrying Plasmids in E. coli and Klebsiella spp.

The spread of fosfomycin resistance is often mediated by fosA-carrying plasmids in bacteria like E. coli and Klebsiella spp. These plasmids contribute to high-level fosfomycin resistance and can coexist with other resistance genes. The presence of these plasmids in the Enterobacteriaceae family suggests the potential for rapid dissemination of fosfomycin resistance under increased antibiotic selection pressure (Biggel et al., 2021).

Fosfomycin Resistance in KPC-Producing Klebsiella pneumoniae

In China, KPC-producing Klebsiella pneumoniae strains show a high rate of fosfomycin resistance, primarily due to the dissemination of a clone carrying a fosA3-harboring plasmid. This resistance compromises the effectiveness of fosfomycin as a treatment option for infections caused by these bacteria (Jiang et al., 2015).

Fosfomycin Resistance Gene in Urinary Tract Infections

The prevalence of the fosfomycin resistance gene fosA3 is noted in E. coli strains derived from urinary tract infections. This resistance is often associated with other resistance genes like bla CTX-M, indicating a complex resistance profile and the need for monitoring its spread (Cao et al., 2016).

Clinical Outcomes with Fosfomycin Treatment

Research evaluating clinical outcomes with fosfomycin in treating urinary tract infections caused by E. coli and non-E. coli Enterobacteriaceae shows that despite recommendations against its use in non-E. coli pathogens, fosfomycin can yield favorable outcomes. This highlights the complex relationship between in vitro resistance and clinical response (Lee et al., 2018).

Fosfomycin Resistance Mechanisms in ESBL-Producing E. coli

Investigations into fosfomycin resistance among ESBL-producing E. coli strains revealed the predominant mechanism to be the presence of the fosA3 gene. This gene is often located on transferable plasmids, highlighting the role of horizontal gene transfer in the spread of resistance (Bi et al., 2017).

Propiedades

Número CAS |

91465-52-0 |

|---|---|

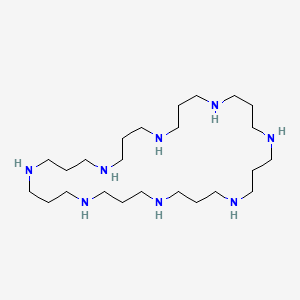

Fórmula molecular |

C23H45N5O14 |

Peso molecular |

615.6 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1 |

Clave InChI |

HNBFTXDNUFWYJV-RTWISQNDSA-N |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |

SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |

SMILES canónico |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |

Sinónimos |

BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)

![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)

![Indeno[1,2-b]indole](/img/structure/B1252910.png)

![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)

![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)